2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
CAS No.: 1049188-52-4
Cat. No.: VC8201149
Molecular Formula: C22H21N3O6
Molecular Weight: 423.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049188-52-4 |
|---|---|
| Molecular Formula | C22H21N3O6 |
| Molecular Weight | 423.4 g/mol |
| IUPAC Name | 2-(1,3-benzodioxol-5-yloxy)-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide |
| Standard InChI | InChI=1S/C22H21N3O6/c1-28-16-4-2-15(3-5-16)18-7-9-22(27)25(24-18)11-10-23-21(26)13-29-17-6-8-19-20(12-17)31-14-30-19/h2-9,12H,10-11,13-14H2,1H3,(H,23,26) |
| Standard InChI Key | ABAKOYDOPRKNQN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC4=C(C=C3)OCO4 |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC4=C(C=C3)OCO4 |
Introduction
2. Synthesis
The synthesis of this compound likely involves multiple steps:
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Formation of the Benzodioxole Moiety: The benzodioxole group can be introduced via cyclization of catechol derivatives with formaldehyde or similar reagents.
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Pyridazinone Synthesis: Pyridazinones are typically synthesized by condensation reactions involving hydrazines and diketones or related compounds.
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Coupling Reactions: The benzodioxole and pyridazinone units are linked through an acetamide bridge using standard coupling agents like carbodiimides or acid chlorides.
Detailed reaction conditions would depend on the desired purity and yield optimization.
4. Applications and Biological Activity
Potential Biological Activity
The structural elements suggest potential as:
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Anti-inflammatory Agents: The pyridazinone core has been associated with inhibition of enzymes like COX or LOX.
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Anticancer Compounds: Aromatic and heterocyclic groups often enhance binding to DNA or proteins involved in cell proliferation.
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Antioxidants: The benzodioxole moiety may scavenge free radicals.
Molecular Docking Studies
In silico studies could predict interactions with biological targets such as enzymes or receptors. For example:
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Hydrogen bonding via the amide group.
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π–π stacking interactions with aromatic residues in proteins.
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